N-methyl-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-methyl-4-(trifluoromethoxy)benzenesulfonamide: is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonamide structure, which includes a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can result in the formation of a sulfonamide derivative.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-methyl-4-(trifluoromethoxy)benzenesulfonamide is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
N-methyl-4-(trifluoromethyl)benzenesulfonamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, resulting in different electronic properties and reactivity.
N-methyl-4-(methoxy)benzenesulfonamide: The methoxy group lacks the fluorine atoms, leading to reduced chemical stability and different biological activity.
Uniqueness: N-methyl-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in applications where high chemical stability and specific reactivity are required .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXERDVDDPIOSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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